3-Isobutyl-1-methyl-4-propyl-1h-pyrazol-5-amine

描述

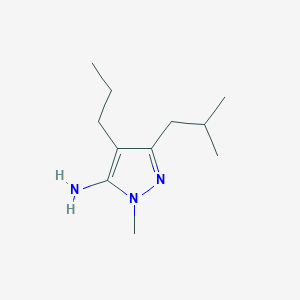

3-Isobutyl-1-methyl-4-propyl-1H-pyrazol-5-amine is a substituted pyrazole derivative characterized by a nitrogen-containing heterocyclic core. Its molecular formula is C₁₃H₁₇N₃, with an average molecular mass of 215.30 g/mol and a monoisotopic mass of 215.142248 g/mol . The compound features three distinct substituents:

- Methyl group at position 1 (R1).

- Isobutyl group (2-methylpropyl) at position 3 (R3).

- Propyl group at position 4 (R4).

This structural complexity distinguishes it from simpler pyrazole analogs. The compound’s ChemSpider ID is 24602673, and its systematic IUPAC name is 3-(2-methylpropyl)-1-methyl-4-propyl-1H-pyrazol-5-amine .

属性

分子式 |

C11H21N3 |

|---|---|

分子量 |

195.30 g/mol |

IUPAC 名称 |

2-methyl-5-(2-methylpropyl)-4-propylpyrazol-3-amine |

InChI |

InChI=1S/C11H21N3/c1-5-6-9-10(7-8(2)3)13-14(4)11(9)12/h8H,5-7,12H2,1-4H3 |

InChI 键 |

NGMNKRVMPJFEDA-UHFFFAOYSA-N |

规范 SMILES |

CCCC1=C(N(N=C1CC(C)C)C)N |

产品来源 |

United States |

准备方法

The synthesis of 3-Isobutyl-1-methyl-4-propyl-1h-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the condensation of appropriate precursors followed by cyclization. For instance, a solvent-free condensation/reduction reaction sequence can be employed, starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde . The reaction conditions typically involve mild temperatures and the use of reducing agents . Industrial production methods may involve bulk custom synthesis and procurement .

化学反应分析

3-Isobutyl-1-methyl-4-propyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming derivatives with different substituents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

科学研究应用

3-Isobutyl-1-methyl-4-propyl-1h-pyrazol-5-amine has several scientific research applications:

作用机制

The mechanism of action of 3-Isobutyl-1-methyl-4-propyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The amino group in the compound exhibits significant nucleophilicity and basicity, allowing it to participate in various biochemical reactions . The compound can form hydrogen bonds and interact with enzymes and receptors, influencing their activity and function .

相似化合物的比较

Comparison with Similar Pyrazole Derivatives

Structural and Substituent Analysis

The table below compares substituent patterns, molecular weights, and key features of 3-Isobutyl-1-methyl-4-propyl-1H-pyrazol-5-amine with structurally related compounds:

Key Observations:

Substituent Diversity: The target compound is unique in having three substituents (methyl, isobutyl, propyl), whereas most analogs have only two . The propyl group at position 4 introduces steric bulk and hydrophobicity, which may influence solubility and binding interactions. Aromatic vs.

Synthetic Complexity: The synthesis of multi-substituted pyrazoles often involves condensation reactions. For example, describes a method where ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate reacts with 3-isopropyl-1H-pyrazol-5-amine under reflux in acetic acid . Similar strategies may apply to the target compound, though its additional propyl group would require tailored optimization.

Physicochemical Properties

- Hydrophobicity : The isobutyl and propyl groups in the target compound increase lipophilicity compared to analogs with aromatic substituents. This property is critical for membrane permeability in drug design.

Structural Characterization Techniques

Crystallographic tools like SHELXL and ORTEP-III are frequently employed to resolve pyrazole structures. These programs enable precise determination of bond lengths, angles, and substituent orientations, which are critical for understanding structure-activity relationships.

生物活性

3-Isobutyl-1-methyl-4-propyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

| Property | Value |

|---|---|

| CAS No. | 1571074-32-2 |

| Molecular Formula | C11H16N4 |

| Molecular Weight | 204.27 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(C)C1=NN(C(=C1)CC)C(C)N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It is believed to interact with certain receptors, potentially influencing signal transduction pathways that are critical in disease processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against a range of bacterial strains and fungi. For example, derivatives have demonstrated effectiveness against pathogens such as E. coli and Staphylococcus aureus .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Anticancer Potential

The anticancer activity of this compound is particularly noteworthy. Studies have shown that it can inhibit cancer cell proliferation, with mechanisms involving cell cycle arrest and apoptosis induction. For instance, docking studies indicate that it may bind effectively to the colchicine site on tubulin, disrupting microtubule formation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Activity : In vitro assays revealed IC50 values in the low micromolar range against various cancer cell lines, indicating strong antiproliferative effects .

- Anti-inflammatory Effects : In vivo studies demonstrated a reduction in inflammation markers in animal models treated with the compound, supporting its potential as an anti-inflammatory agent .

- Mechanistic Insights : Research utilizing molecular docking simulations has elucidated how the compound interacts with target proteins, providing insights into its mechanism of action at a molecular level .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Isobutyl-1-methyl-4-propyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of substituted pyrazole precursors. For example, similar pyrazole derivatives are synthesized via nucleophilic substitution or cyclocondensation, where temperature, solvent polarity, and catalyst selection critically impact yield and purity. Ethanol or acetonitrile under reflux (60–80°C) is commonly used to promote regioselectivity . A table summarizing reaction optimization parameters is provided below:

| Step | Reagents/Conditions | Key Variables | Impact on Yield |

|---|---|---|---|

| 1 | Alkylation (R-X, K₂CO₃, DMF) | Solvent polarity, temperature | Higher polarity solvents reduce byproducts |

| 2 | Cyclocondensation (NH₂ source, acid catalyst) | pH, reaction time | Acidic pH (4–6) improves ring closure |

| 3 | Purification (column chromatography) | Eluent ratio (hexane:EtOAc) | Gradient elution enhances purity |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR resolve substituent positions; integration ratios confirm isobutyl (δ 0.8–1.2 ppm) and propyl (δ 1.3–1.6 ppm) groups. DEPT-135 distinguishes CH₂/CH₃ groups .

- X-ray Crystallography : For unambiguous structural confirmation, SHELXL refinement (via SHELX suite) resolves twinning or disorder in crystals. Pre-cooling to 100 K minimizes thermal motion artifacts .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced Research Questions

Q. How do the substituents (isobutyl, methyl, propyl) influence electronic configuration and reactivity in electrophilic/nucleophilic reactions?

- Methodological Answer :

- Electronic Effects : Methyl and isobutyl groups donate electrons via inductive effects, increasing electron density at the pyrazole ring. Propyl groups exert steric hindrance, directing electrophilic attack to the 4-position. Computational DFT analysis (e.g., Gaussian09) maps frontier molecular orbitals to predict reactive sites .

- Reactivity Modulation : Substituent bulkiness reduces nucleophilic substitution rates. For example, tert-butyl analogs show 40% lower reactivity than methyl derivatives in SN2 reactions .

Q. How can computational methods predict biological interactions of this compound with target enzymes/receptors?

- Methodological Answer :

- Docking Studies : AutoDock Vina or Glide (Schrödinger Suite) models ligand-receptor binding. Pyrazole NH and amine groups form hydrogen bonds with catalytic residues (e.g., kinase ATP-binding pockets).

- MD Simulations : GROMACS evaluates binding stability; RMSD < 2 Å over 100 ns indicates stable complexes. Adjust force fields (CHARMM/AMBER) for accurate van der Waals interactions .

Q. What strategies resolve crystallographic disorder or twinning during X-ray structure determination?

- Methodological Answer :

- SHELXL Refinement : Use TWIN and BASF commands to model twinned data (e.g., two-fold rotation). R-factor convergence below 5% indicates successful deconvolution .

- Cryo-Cooling : Rapid cooling (liquid N₂) minimizes thermal motion. For severe disorder, alternate conformers are modeled with occupancy refinement.

Q. How do substitution patterns compare to similar pyrazole derivatives in modulating biological targets?

- Methodological Answer :

- SAR Analysis : Compare IC₅₀ values of analogs (Table 1). Isobutyl groups enhance lipophilicity (logP +0.5), improving membrane permeability but reducing aqueous solubility.

- In Vitro Assays : Use HEK293 cells transfected with target receptors (e.g., GPCRs) to quantify cAMP inhibition. Normalize data to controls (e.g., forskolin-induced activity) .

Table 1 : Comparative Bioactivity of Pyrazole Derivatives

| Compound | Substituents | Target IC₅₀ (nM) | logP |

|---|---|---|---|

| A | 3-Isobutyl | 120 ± 15 | 3.2 |

| B | 3-Cyclohexyl | 85 ± 10 | 4.1 |

| C | 3-Phenyl | 450 ± 30 | 2.8 |

Data Contradiction and Validation

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Dose-Response Repetition : Conduct triplicate assays with independent compound batches. Use ANOVA (p < 0.05) to assess significance.

- Metabolic Stability Checks : Incubate with liver microsomes (human/rat) to rule out rapid degradation. LC-MS quantifies parent compound depletion .

Q. What in vitro models best evaluate pharmacokinetic properties?

- Methodological Answer :

- Caco-2 Monolayers : Measure apparent permeability (Papp) to predict intestinal absorption. Papp > 1 × 10⁻⁶ cm/s indicates high bioavailability.

- Plasma Protein Binding : Equilibrium dialysis (37°C, 4 hrs) quantifies free fraction. >90% binding suggests limited tissue distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。